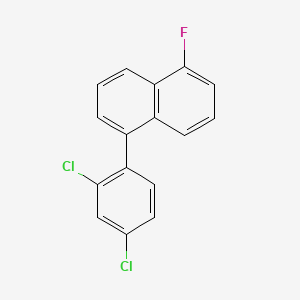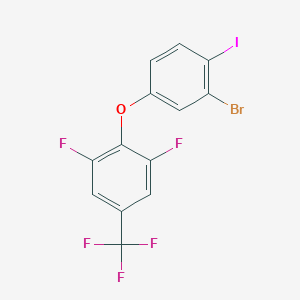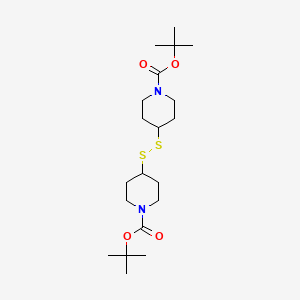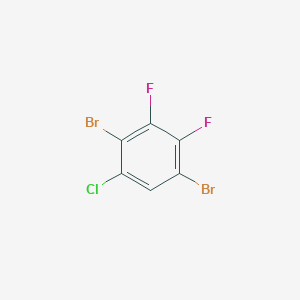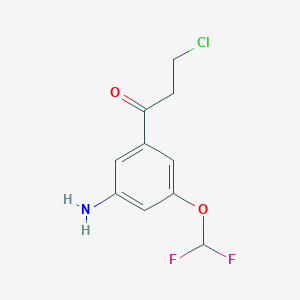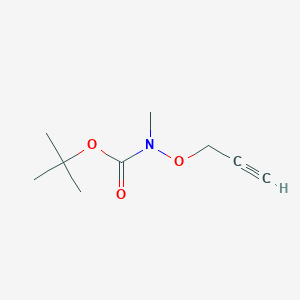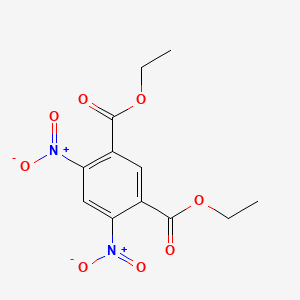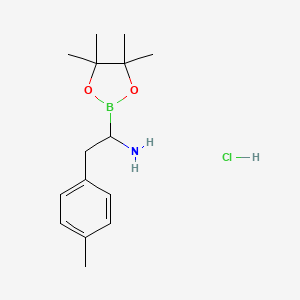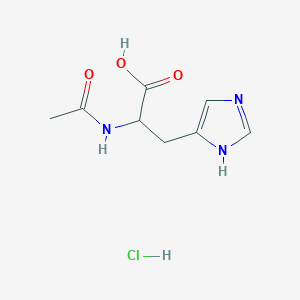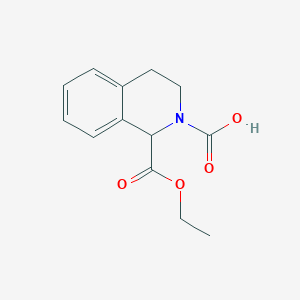
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under basic conditions. One common method includes the following steps:
Starting Material: Isoquinoline
Reagent: Ethyl chloroformate
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (30-40°C) for several hours.
The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
Wissenschaftliche Forschungsanwendungen
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Another isoquinoline derivative with potential therapeutic applications.
Uniqueness
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and carboxylic acid groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
1-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-18-12(15)11-10-6-4-3-5-9(10)7-8-14(11)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
RIEMDBBJNLDWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
